![molecular formula C11H10N4O B2620923 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 860785-46-2](/img/structure/B2620923.png)
2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile
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Overview
Description
2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is an important class of compounds used in medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Living Cationic Ring-Opening Polymerization
The living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline were performed in acetonitrile at temperatures up to 200 °C using a single-mode microwave reactor. This process, enhanced by microwave irradiation, yields well-defined polymers with narrow molecular weight distributions, demonstrating the potential of acetonitrile as a solvent in facilitating efficient polymerization processes under controlled conditions (Wiesbrock et al., 2005).
Microwave-Assisted Synthesis of Diblock Copoly(2-oxazoline)s
A library of diblock copoly(2-oxazoline)s was prepared from 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline in acetonitrile at 140 °C using a microwave reactor. This method highlights the application of acetonitrile in facilitating rapid synthesis of polymers with narrow molecular weight distributions, demonstrating its usefulness in creating materials with specific thermal properties (Wiesbrock et al., 2005).
Synthesis and Antimicrobial Activity of Novel Substituted Indoles
A study synthesized novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moiety in acetonitrile, demonstrating its role in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities. This showcases acetonitrile's utility in the production of pharmacologically relevant compounds (Gadegoni & Manda, 2013).
High Luminescence Lanthanide Ion Complexes
The synthesis of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) complexes with Eu(III) and Tb(III) in acetonitrile resulted in highly luminescent solutions. This illustrates acetonitrile's application in forming luminescent complexes, potentially useful in materials science for creating novel luminescent materials (de Bettencourt-Dias et al., 2007).
Detection of Contaminants in Acetonitrile
A zinc porphyrin-based receptor was utilized in acetonitrile for the direct determination of cyanide contamination. This highlights the role of acetonitrile not only as a solvent in chemical reactions but also in analytical applications to ensure the purity and safety of chemicals used in research and industry (Yoon et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth, induction of apoptosis, or modulation of immune response .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, such as inhibiting cell growth, inducing cell death, or modulating immune response .
properties
IUPAC Name |
2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-9-13-14(8-7-12)11(16)15(9)10-5-3-2-4-6-10/h2-6H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZIYSIZHHBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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